

cwhm-12 solubility in DMSO and other solvents

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Compound of Interest

Compound Name: cwhm-12

Cat. No.: B606846

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Application Notes and Protocols for CWHM-12

Audience: Researchers, scientists, and drug development professionals.

Introduction

CWHM-12 is a synthetic, small-molecule, RGD peptidomimetic antagonist that potently and selectively inhibits α_v integrins.[1][2][3] It demonstrates high potency against all five α_v integrin heterodimers: $\alpha_v\beta_1$, $\alpha_v\beta_3$, $\alpha_v\beta_5$, $\alpha_v\beta_6$, and $\alpha_v\beta_8$. [1][4] By blocking these integrins, **CWHM-12** interferes with key cellular processes such as adhesion, migration, and growth.[1][3] Notably, it has been shown to attenuate liver, lung, and pancreatic fibrosis by inhibiting the activation of Transforming Growth Factor-beta (TGF- β), a critical regulator of fibrosis.[1][3][4][5][6][7] These characteristics make **CWHM-12** a valuable tool for research in fibrosis and other related therapeutic areas.

Physicochemical Properties

- Molecular Formula: $C_{26}H_{32}BrN_5O_6$ [1][5]
- Molecular Weight: 590.5 g/mol [1][3]
- Appearance: Crystalline solid[1][3]
- Purity: $\geq 98\%$ [1][3]
- Storage: Store at -20°C for up to 1 year or -80°C for up to 2 years.[4][8]

Solubility Data

CWHM-12 exhibits varying solubility depending on the solvent system. It is generally soluble in organic solvents and sparingly soluble in aqueous buffers.[1] For consistent results, it is recommended to use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[4]

| Solvent/Solvent System | Solubility | Reference |
|--|--------------------------------------|-----------|
| Dimethyl Sulfoxide (DMSO) | ~1 mg/mL to 100 mg/mL (169.36 mM) | [1][3][4] |
| Dimethylformamide (DMF) | ~1 mg/mL | [1][3] |
| 1:2 DMSO:PBS (pH 7.2) | ~0.33 mg/mL | [1][3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (3.52 mM) | [4] |
| 10% DMSO, 90% (20% SBE- β-CD in Saline) | ≥ 2.08 mg/mL (3.52 mM) | [4] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (3.52 mM) | [4] |

Experimental Protocols

Objective: To prepare a concentrated stock solution of **CWHM-12** for subsequent dilution into working solutions.

Materials:

- **CWHM-12** (crystalline solid)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Inert gas (e.g., argon or nitrogen)
- Sterile microcentrifuge tubes or vials

Protocol:

- Weigh the desired amount of **CWHM-12** solid in a sterile vial.
- Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mg/mL stock, add 1 mL of DMSO to 10 mg of **CWHM-12**).
- Purge the vial with an inert gas to displace oxygen and prevent oxidation.^[1]
- Cap the vial tightly and vortex or sonicate until the solid is completely dissolved. Gentle warming can also aid dissolution.^[5]
- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.^{[4][8]}
- Store the aliquots at -20°C or -80°C.^{[4][8]}

Objective: To prepare a diluted, aqueous solution of **CWHM-12** suitable for cell-based assays.

Materials:

- **CWHM-12** stock solution in DMSO
- Phosphate-Buffered Saline (PBS, pH 7.2) or other desired aqueous buffer
- Sterile dilution tubes

Protocol:

- Thaw a single-use aliquot of the **CWHM-12** DMSO stock solution.
- Perform a serial dilution of the stock solution with the chosen aqueous buffer to achieve the final desired concentration. Note: It is critical to add the DMSO stock to the aqueous buffer and mix immediately to prevent precipitation.^[1]
- For example, to prepare a 1:2 solution of DMSO:PBS, add one part of the **CWHM-12** DMSO stock to two parts of PBS.
- Use the freshly prepared aqueous solution on the same day. It is not recommended to store aqueous solutions for more than one day.^[1]

Objective: To prepare a biocompatible formulation of **CWHM-12** for administration in animal models. The following are examples and may require optimization based on the specific experimental design.

Protocol 1: PEG300/Tween-80/Saline Formulation

- Prepare a clear stock solution of **CWHM-12** in DMSO (e.g., 20.8 mg/mL).[4]
- In a sterile tube, sequentially add the following, ensuring thorough mixing after each addition:
 - 400 μ L of PEG300
 - 100 μ L of the **CWHM-12** DMSO stock solution
 - 50 μ L of Tween-80
 - 450 μ L of saline[4]
- This will result in a 1 mL solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline with a **CWHM-12** concentration of ≥ 2.08 mg/mL.[4]
- Use this formulation on the day of preparation.[4]

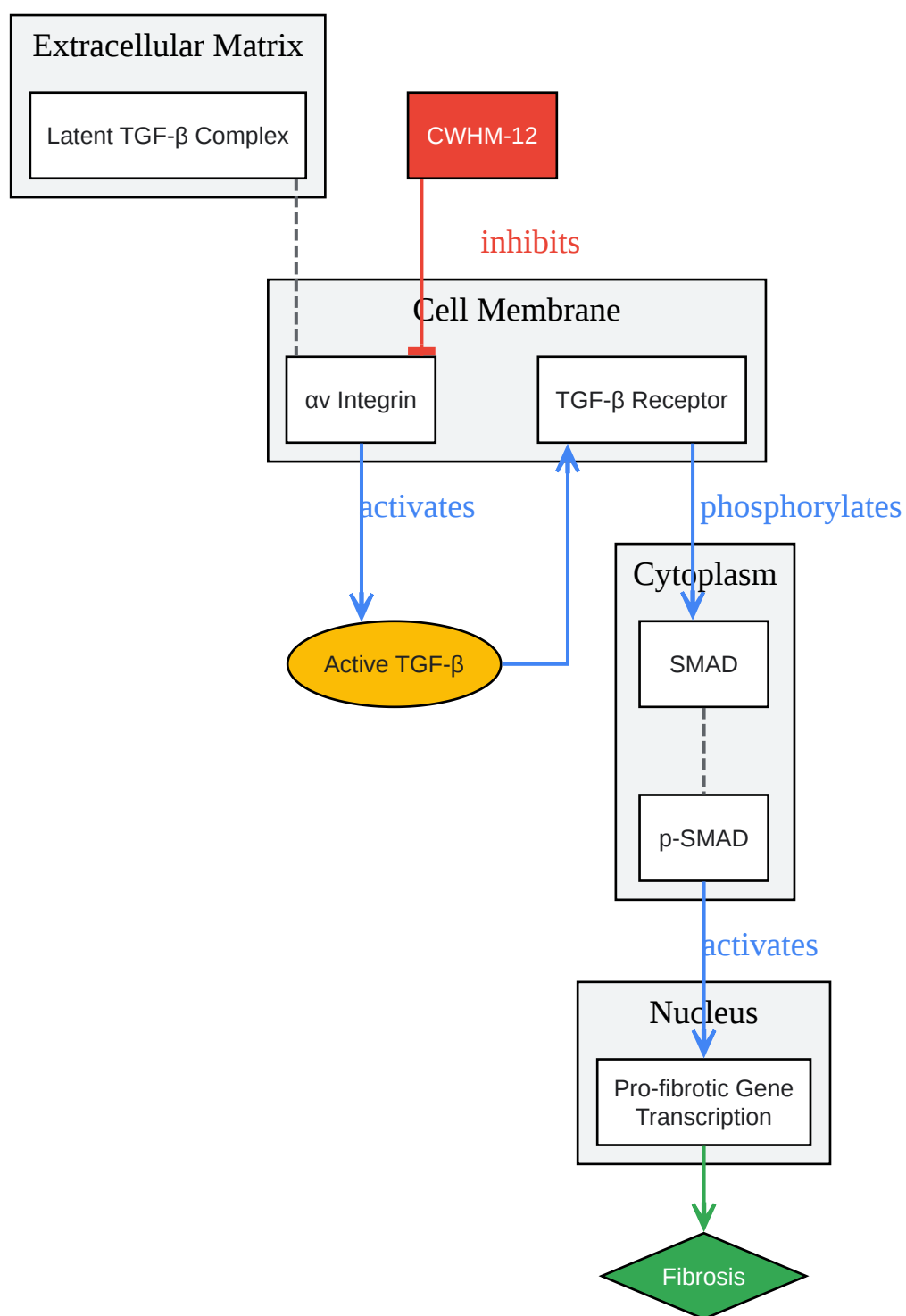
Protocol 2: SBE- β -CD Formulation

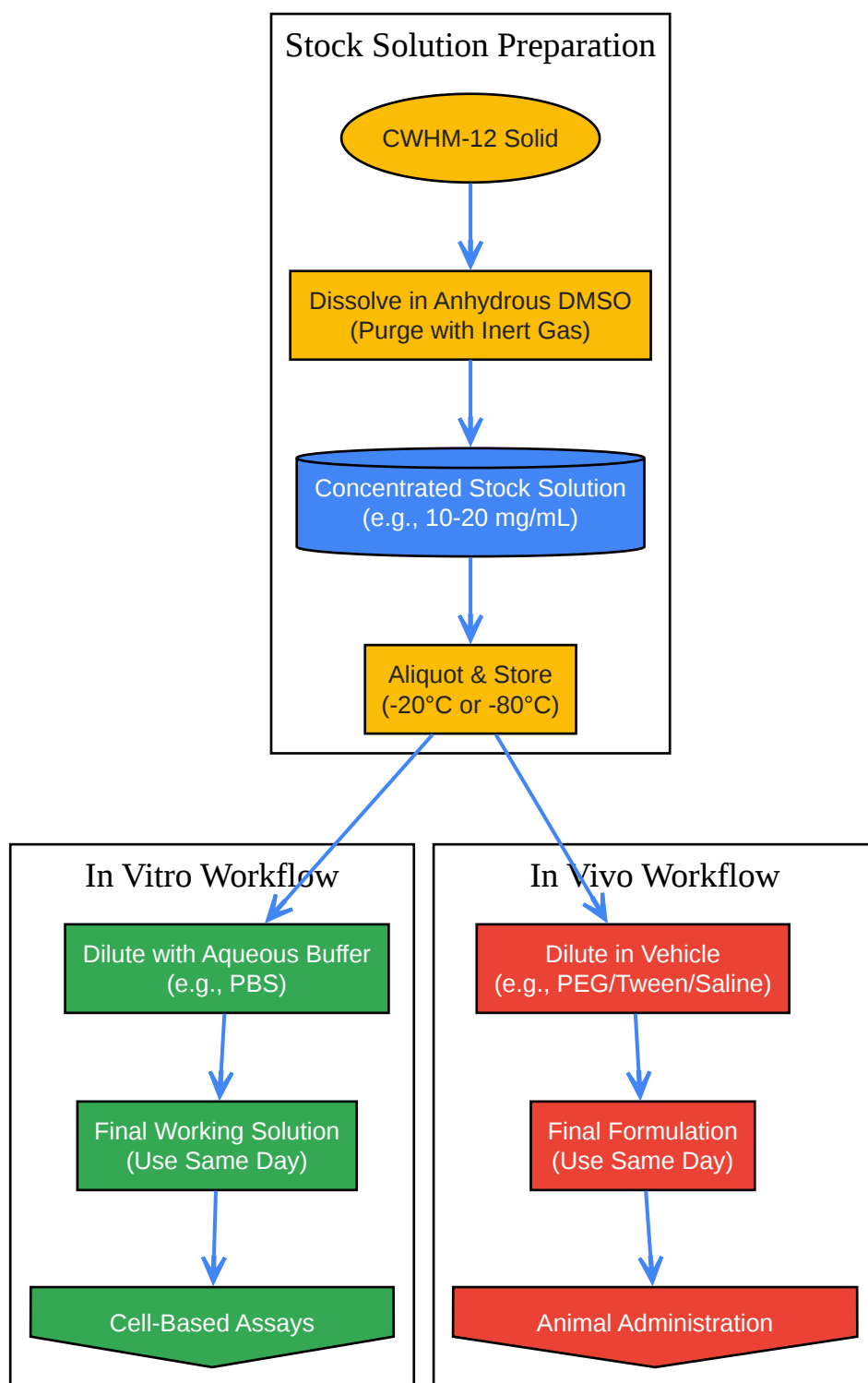
- Prepare a clear stock solution of **CWHM-12** in DMSO (e.g., 20.8 mg/mL).[4]
- Add 100 μ L of the DMSO stock solution to 900 μ L of a 20% SBE- β -CD solution in saline.[4]
- Mix thoroughly until a clear solution is obtained. This results in a 1 mL solution containing 10% DMSO with a **CWHM-12** concentration of ≥ 2.08 mg/mL.[4]
- Use this formulation on the day of preparation.[4]

Mechanism of Action and Signaling Pathway

CWHM-12 functions by inhibiting the binding of α v integrins to their ligands in the extracellular matrix. This inhibition has a significant downstream effect on the activation of TGF- β , a key

cytokine in the progression of fibrosis. In its latent form, TGF- β is sequestered in the extracellular matrix. α v integrins bind to the latent TGF- β complex, inducing a conformational change that releases the active TGF- β . Active TGF- β then binds to its receptors on the cell surface, initiating a signaling cascade through the phosphorylation of SMAD proteins (p-SMAD).[4] These activated SMADs translocate to the nucleus and drive the transcription of pro-fibrotic genes, leading to excessive extracellular matrix deposition. By blocking α v integrins, **CWHM-12** prevents the release of active TGF- β , thereby reducing SMAD phosphorylation and mitigating the fibrotic response.[4]





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